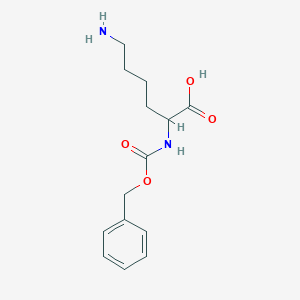

Z-Lys-OH

Übersicht

Beschreibung

Z-Lys-OH: , auch bekannt als Nα-(Carbobenzyloxy)-L-Lysin, ist ein Derivat der Aminosäure Lysin. Es wird häufig in der Peptidsynthese verwendet und dient als Baustein für verschiedene biochemische Anwendungen. Die Verbindung ist bekannt für ihre Rolle als kompetitiver Inhibitor von Papain, einer Cysteinprotease .

Wissenschaftliche Forschungsanwendungen

Chemie: Z-Lys-OH wird in der Peptidsynthese als geschütztes Lysinderivat weit verbreitet verwendet. Es dient als Baustein für die Synthese komplexer Peptide und Proteine .

Biologie: In der biologischen Forschung wird this compound verwendet, um die Enzyminhibition, insbesondere die Inhibition von Cysteinproteasen wie Papain, zu untersuchen. Es hilft, die Mechanismen der Enzymwirkung und -inhibition zu verstehen .

Medizin: Seine Rolle als kompetitiver Inhibitor macht es zu einem wertvollen Werkzeug in der pharmazeutischen Chemie .

Industrie: this compound wird bei der Herstellung verschiedener biochemischer Reagenzien und Zwischenprodukte eingesetzt. Seine Anwendungen erstrecken sich auf die Synthese von Pharmazeutika und anderen Feinchemikalien .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von Cysteinproteasen wie Papain hemmt. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert, dass das Substrat an das katalytische Zentrum gelangt. Dieser Mechanismus der kompetitiven Inhibition ist entscheidend für die Untersuchung der Enzymkinetik und die Entwicklung von Enzyminhibitoren .

Wirkmechanismus

Target of Action

Z-Lys-OH, a lysine derivative, is known to be a competitive inhibitor of papain . Papain is a cysteine protease that plays a crucial role in various biological processes, including protein catabolism.

Mode of Action

It is known that it acts as a competitive inhibitor of papain . This suggests that this compound likely binds to the active site of papain, preventing the enzyme from interacting with its natural substrates and thereby inhibiting its activity.

Biochemical Pathways

Papain is involved in the breakdown of proteins into smaller peptides or amino acids, a process that is essential for various biological functions, including nutrient absorption and the regulation of various physiological processes .

Pharmacokinetics

Lysine is an essential amino acid that is well-absorbed in the intestines and distributed throughout the body

Result of Action

As a competitive inhibitor of papain, this compound likely interferes with the normal function of this enzyme, potentially affecting processes such as protein catabolism

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Z-Lys-OH beinhaltet typischerweise den Schutz der Aminogruppen von Lysin. Eine gängige Methode beinhaltet die Verwendung von 1-Alkoxycarbonylbenzotriazolen als Schutzgruppen. Der Prozess beinhaltet die Reaktion von Lysin mit diesen Schutzgruppen, um die gewünschte Verbindung zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Z-Lys-OH unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen eine Reihe von substituierten Lysinderivaten erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Nα-Cbz-L-Lysin: Ein weiteres geschütztes Lysinderivat, das in der Peptidsynthese verwendet wird.

Nα-Boc-L-Lysin: Eine ähnliche Verbindung mit einer anderen Schutzgruppe, die für ähnliche Anwendungen verwendet wird.

Einzigartigkeit: Z-Lys-OH ist aufgrund seiner spezifischen Schutzgruppe einzigartig, die Stabilität und Selektivität in der Peptidsynthese bietet. Seine Rolle als kompetitiver Inhibitor von Papain unterscheidet es auch von anderen Lysinderivaten .

Biologische Aktivität

Z-Lys-OH, also known as Z-Lysine, is a derivative of the amino acid lysine that has garnered attention in biochemical and pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group of lysine. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for this compound is C₁₃H₁₈N₂O₃, with a molecular weight of approximately 250.29 g/mol .

This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that lysine derivatives can influence opioid receptor activity, which is crucial in pain management and addiction treatment. Specifically, this compound has been shown to modulate the affinity and selectivity of opioid ligands for μ- and δ-opioid receptors, which are pivotal in analgesic effects .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Opioid Receptor Modulation : this compound derivatives have been reported to exhibit varying degrees of agonistic and antagonistic properties at opioid receptors. Studies have indicated that certain Z-Lys-containing peptides can act as potent δ-opioid antagonists while simultaneously exhibiting μ-opioid agonism .

- Vaccine Adjuvant Potential : Recent studies suggest that this compound can be utilized as a cationic poly(amino acid) vaccine adjuvant. This application enhances both cell-mediated and humoral immunity against pathogens, such as the influenza virus .

- Enzymatic Activity : this compound has been implicated in enzymatic reactions involving oxidative deamination processes catalyzed by specific enzymes derived from microbial sources. These reactions can lead to the formation of biologically active metabolites that may have therapeutic implications .

Case Studies

- Opioid Receptor Interaction : A study investigated the effects of various lysine derivatives on opioid receptor binding affinities. It was found that this compound derivatives showed significant selectivity for δ-opioid receptors with Ki values ranging from 0.21 to 2.64 nM, indicating strong binding capabilities .

- Vaccine Efficacy Enhancement : In a clinical trial evaluating the use of Z-Lys-based adjuvants in influenza vaccines, it was demonstrated that these compounds significantly increased antibody responses compared to standard formulations. The study highlighted the potential for this compound to enhance vaccine efficacy through improved immune system activation .

Table 1: Pharmacological Profile of this compound Derivatives

| Compound | Opioid Receptor Affinity (Ki nM) | Activity Type |

|---|---|---|

| This compound | 0.21 - 2.64 | δ-Antagonist |

| Z-Lys-Acetyl | 0.60 - 3.43 | μ-Agonist |

| Z-Lys-Bid | >100 | Inactive |

Table 2: Summary of Vaccine Studies Using this compound

| Study Reference | Pathogen | Adjuvant Used | Immune Response Increase (%) |

|---|---|---|---|

| Study A | Influenza | This compound | 45% |

| Study B | Influenza | Standard Adjuvant | 25% |

Eigenschaften

IUPAC Name |

6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-75-1 | |

| Record name | .alpha.-Carbobenzoxy-L-lysine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research mentions that Z-Lys-OH did not produce the expected lactam product when reacting with a C4'-oxidized abasic site analogue. What does this suggest about the reactivity of these modified abasic sites? []

A1: The lack of lactam formation with this compound suggests that the 2'-substitutions in the C4'-oxidized abasic site analogues significantly alter their reactivity compared to the unmodified lesion. [] While the unmodified lesion readily forms a lactam with amines, indicating potential protein crosslinking, these analogues may not interact with lysine residues in the same way. This highlights the importance of considering structural modifications when designing molecules targeting specific DNA lesions.

Q2: One study investigated the impact of various thiols on Nε-Carboxymethyl-lysine (CML) formation using glyoxylic acid and this compound. What was the significance of using this compound in this context? []

A2: In this study, this compound serves as a simplified model for protein glycation. [] Researchers used it to study the impact of different thiols on CML formation without the complexities of a full protein structure. This approach allows for a more controlled investigation into the specific chemical interactions between glyoxylic acid, thiols, and the lysine side chain.

Q3: Are there analytical techniques that can be used to monitor the reaction of this compound with other molecules, like those described in the provided research? [, ]

A3: Yes, High-Performance Liquid Chromatography (HPLC) is a common technique used to monitor reactions involving this compound. [, ] This method separates and quantifies different components within a mixture, allowing researchers to track the formation of products and disappearance of reactants over time. Additionally, mass spectrometry can be coupled with HPLC to provide structural information about the reaction products.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.